molecular formula C14H17NO5S B5036708 methyl 3-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate

methyl 3-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate

Cat. No. B5036708
M. Wt: 311.36 g/mol
InChI Key: PJJSDWVEQISZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 3-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate” is a complex organic molecule. It contains a methyl ester group (methyl benzoate), an amide group (acetyl amino), and a tetrahydrothiophene ring with two oxygen atoms attached, indicating it’s a sulfone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydrothiophene ring is a five-membered ring with one sulfur atom. The sulfone group is attached to this ring, which likely contributes to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide and ester groups could undergo hydrolysis under acidic or basic conditions. The sulfone group might be reduced to a sulfide under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfone, amide, and ester groups could allow for hydrogen bonding, which might influence its solubility and boiling and melting points .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in biological models. If it’s a reactant in a chemical synthesis, future research might focus on optimizing the reaction conditions .

properties

IUPAC Name

methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(17)11-3-2-4-12(8-11)15-13(16)7-10-5-6-21(18,19)9-10/h2-4,8,10H,5-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJSDWVEQISZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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